molecular formula C4H6FN3 B3324682 4-Fluoro-1-methyl-1H-pyrazol-5-amine CAS No. 1935209-79-2

4-Fluoro-1-methyl-1H-pyrazol-5-amine

Cat. No.: B3324682
CAS No.: 1935209-79-2
M. Wt: 115.11
InChI Key: XJXZTEUTIVMOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Sciences

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in many biologically active compounds and approved pharmaceutical drugs. mdpi.comnih.gov The pyrazole ring is present in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and kinase inhibitors for cancer therapy. mdpi.commdpi.com

The versatility of the pyrazole core allows for diverse chemical modifications, enabling chemists to fine-tune the pharmacological properties of molecules. mdpi.com Their applications extend beyond medicine into agrochemicals, where they are found in pesticides and herbicides, and into material science. enamine.net The broad spectrum of biological activities associated with pyrazole derivatives underscores their enduring importance in chemical and pharmaceutical research. mdpi.com

Contextualizing 4-Fluoro-1-methyl-1H-pyrazol-5-amine within Fluorinated Heterocyclic Chemistry

The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery. olemiss.edu Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties. Incorporating fluorine into a heterocyclic compound like pyrazole can enhance its metabolic stability, increase its lipophilicity (which can improve cell membrane permeability), and modulate the acidity or basicity of nearby functional groups. olemiss.edu These modifications can lead to improved drug efficacy and pharmacokinetic profiles.

Fluorinated heterocycles are prevalent in a significant percentage of pharmaceuticals, highlighting the successful synergy between fluorine chemistry and heterocyclic chemistry. olemiss.edu this compound is a prime example of this class of compounds, where the fluorine atom at the 4-position of the pyrazole ring is strategically placed to influence its chemical reactivity and biological interactions.

Overview of Key Academic Research Areas concerning the Chemical Compound

Academic and industrial research on this compound primarily focuses on its application as a versatile chemical intermediate. Its structural features make it a valuable precursor for the synthesis of more complex molecules with desired biological activities.

Key research areas include:

Synthesis of Kinase Inhibitors: The aminopyrazole scaffold is a well-established core for designing kinase inhibitors, which are crucial in oncology. nih.govmdpi.com Research indicates that this compound can serve as a starting material for building molecules that target specific kinases involved in cancer cell proliferation, such as Janus kinases (JAKs) or Aurora kinases. acs.orgresearchgate.net The fluorine substituent can play a role in enhancing binding affinity to the target protein.

Development of Novel Pharmaceuticals: Patent literature reveals the use of this compound in the creation of a variety of complex heterocyclic systems. These systems are often investigated for a broad range of therapeutic applications beyond cancer, including inflammatory and neurodegenerative disorders.

Agrochemical Research: Following the broader trend of pyrazole derivatives in agriculture, this fluorinated compound is explored as a building block for new pesticides and herbicides. The presence of fluorine can increase the potency and stability of the final active ingredient. google.com

The utility of this compound is summarized in its basic physicochemical properties, which are foundational to its role in synthesis.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC4H6FN3
Molecular Weight115.11 g/mol
Key Research Applications
AreaRole of this compoundPotential Impact
Medicinal ChemistryIntermediate for kinase inhibitorsDevelopment of new cancer therapies
Pharmaceutical SynthesisBuilding block for complex heterocyclesDiscovery of drugs for various diseases
AgrochemicalsPrecursor for active ingredientsCreation of more effective pesticides and herbicides

Properties

IUPAC Name

4-fluoro-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZTEUTIVMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-Fluoro-1-methyl-1H-pyrazol-5-amine

The synthesis of the core structure of this compound can be achieved through two primary strategies: the construction of the pyrazole (B372694) ring from acyclic precursors already bearing the fluorine atom, or the introduction of fluorine onto a pre-existing pyrazole scaffold.

Cyclization-Based Syntheses from Precursors

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the formation of the pyrazole ring is no exception. These methods involve the condensation of a hydrazine (B178648) derivative with a suitable three-carbon precursor that incorporates a fluorine atom at the desired position.

A key approach involves the use of fluorinated β-keto nitriles or related synthons. For instance, the reaction of a fluorinated 1,3-dielectrophilic compound with methylhydrazine can lead to the regioselective formation of the N-methylated pyrazole ring. The Thorpe-Ziegler cyclization is another powerful method for synthesizing 4-aminopyrazoles. This intramolecular condensation of a dicyanohydrazone, which can be formed from the reaction of a hydrazine with a dicyanomethylene compound, yields a 4-aminopyrazole-5-carbonitrile after workup. Subsequent functional group manipulations can then lead to the desired 4-fluoro derivative.

A notable example of a cyclization-based synthesis is the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with substituted hydrazines. This method provides a direct route to 4-fluoro-5-aminopyrazoles. The reaction proceeds under mild conditions and demonstrates the utility of fluorinated building blocks in constructing the desired heterocyclic system. nih.gov The choice of hydrazine derivative is crucial for introducing the N-methyl group.

Table 1: Cyclization-Based Synthesis of 4-Fluoropyrazol-5-amines

Hydrazine Precursor Fluorinated Precursor Product Yield (%) Reference
Phenylhydrazine (B124118) Potassium (Z)-2-cyano-2-fluoroethenolate 4-Fluoro-1-phenyl-1H-pyrazol-5-amine Moderate nih.gov
Methylhydrazine Potassium (Z)-2-cyano-2-fluoroethenolate This compound Moderate nih.gov

Electrophilic Fluorination Approaches on Pyrazole Scaffolds

An alternative to building the fluorinated pyrazole from scratch is the direct fluorination of a pre-formed pyrazole ring. This is typically achieved through an electrophilic aromatic substitution reaction, where an electrophilic fluorine source is used to introduce a fluorine atom at the C4 position of the pyrazole.

The most commonly employed reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. nih.govnih.gov The reaction involves the treatment of a 1-methyl-1H-pyrazol-5-amine derivative with Selectfluor® in a suitable solvent. The regioselectivity of the fluorination is a critical aspect, as electrophilic attack can potentially occur at different positions on the pyrazole ring. However, the C4 position is generally the most susceptible to electrophilic substitution in pyrazoles. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired 4-fluoro product. Microwave irradiation has also been shown to accelerate this type of electrophilic fluorination. nih.gov

Table 2: Electrophilic Fluorination of Pyrazole Scaffolds

Pyrazole Substrate Fluorinating Agent Product Yield (%) Reference
1-Aryl-3,5-substituted pyrazoles Selectfluor® 4-Fluoro-1-aryl-3,5-substituted pyrazoles up to 60% nih.gov
3,5-Diarylpyrazoles Selectfluor® 4-Fluoro-3,5-diarylpyrazoles Variable nih.gov

Synthesis of Advanced Derivatives and Analogs of this compound

The this compound scaffold serves as a valuable starting material for the synthesis of more complex molecules, including fused heterocyclic systems with enhanced biological activities. Various synthetic strategies, including one-pot reactions and multicomponent reactions, have been developed for this purpose.

One-Pot Condensation/Reduction Reaction Sequences

One-pot procedures that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and sustainability. A relevant strategy for the synthesis of aminopyrazole derivatives involves a condensation reaction to form the pyrazole ring followed by a reduction step to generate the amino group.

For example, a 4-nitropyrazole derivative can be synthesized through the cyclization of a precursor containing a nitro group. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C and H₂) or chemical reducing agents (e.g., SnCl₂ in HCl). nih.govresearchgate.net Performing this reduction in the same reaction vessel after the initial cyclization constitutes a one-pot condensation/reduction sequence. This approach is particularly useful for accessing 4-aminopyrazoles that may be difficult to obtain through direct amination or from amino-containing precursors. A similar strategy involves the reduction of 4-hydroxyiminopyrazol-5-ones to the corresponding 4-aminopyrazol-5-ols. nih.gov

More advanced one-pot methods can involve the reductive amination of a carbonyl compound with a nitro compound, where the nitro group is reduced in situ to an amine, which then condenses with the carbonyl group, followed by reduction of the resulting imine. nih.govrsc.org This principle can be adapted for the synthesis of complex aminopyrazole derivatives.

Multicomponent Reactions Leading to Pyrazole-Fused Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient tools for the synthesis of complex molecules. 5-Aminopyrazoles, including this compound, are excellent substrates for MCRs to construct fused heterocyclic systems. researchgate.netchim.it

A prominent class of fused heterocycles derived from 5-aminopyrazoles are the pyrazolo[3,4-b]pyridines. These compounds are often synthesized through the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketoester or malononitrile. researchgate.netnih.gov The reaction typically proceeds through a series of condensation and cyclization steps to afford the fused pyridine (B92270) ring. The versatility of MCRs allows for the introduction of a wide range of substituents on the resulting pyrazolo[3,4-b]pyridine scaffold by varying the starting components. For instance, the use of different aldehydes and active methylene compounds leads to a library of structurally diverse derivatives. nih.govnih.gov

Table 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

5-Aminopyrazole Aldehyde Active Methylene Compound Catalyst/Conditions Product Reference
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole 4-Anisaldehyde p-Substituted β-ketonitriles Acetic acid, microwave irradiation Substituted pyrazolo[3,4-b]pyridines researchgate.net
5-Aminopyrazoles Azlactones - t-BuOK/DMSO 4-Arylpyrazolo[3,4-b]pyridin-6-ones nih.gov
5-Amino-1-phenylpyrazole α,β-Unsaturated ketones - ZrCl₄ 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com

Sonochemical Activation in Pyrazole Synthesis

The use of ultrasound irradiation to promote chemical reactions, known as sonochemistry, has emerged as a green and efficient synthetic methodology. Sonochemical activation can lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. mdpi.commdpi.com

In the context of pyrazole synthesis, ultrasound has been successfully applied to various reaction types, including cyclization and multicomponent reactions. sciencegate.appresearchgate.net The cavitation effect induced by ultrasound enhances mass transfer and accelerates the reaction rates. For example, the synthesis of pyrazole derivatives via the condensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under ultrasonic irradiation. researchgate.net

Furthermore, ultrasound-assisted multicomponent reactions for the synthesis of pyrazole-containing heterocycles have been reported. These methods offer a rapid and environmentally friendly approach to complex molecular architectures. For instance, the one-pot, four-component synthesis of pyrazole-centered 1,5-disubstituted tetrazoles has been achieved in short reaction times and high yields under solvent- and catalyst-free conditions using ultrasound irradiation. sciencegate.app The application of sonochemistry to the synthesis of this compound and its derivatives holds promise for developing more sustainable and efficient synthetic protocols.

Michael-Type Addition Strategies for Functionalized Pyrazoles

The Michael-type addition is a cornerstone in the synthesis of various heterocyclic compounds, including functionalized pyrazoles. nih.govrwth-aachen.de This reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. In the context of pyrazole synthesis, hydrazines or their derivatives often act as the nucleophile, and the Michael addition can be a key step in the cyclization process to form the pyrazole ring. nih.govchim.it

One common strategy involves the reaction of a hydrazine with an α,β-unsaturated ketone. The reaction proceeds through a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclocondensation to form a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov This approach is highly versatile, allowing for the introduction of a wide range of substituents on the pyrazole ring based on the structure of the starting materials.

In the synthesis of more complex, fused pyrazole systems like pyranopyrazoles, the Michael addition is often part of a domino or multicomponent reaction sequence. For instance, the reaction of a pyrazolone (B3327878) with an arylidenemalononitrile proceeds via a Michael addition, which then initiates a series of reactions leading to the final product. rwth-aachen.de Similarly, multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) often proceed through a sequence that includes a Knoevenagel condensation to form a Michael acceptor, followed by a Michael addition and subsequent cyclization steps. nih.govnih.gov

A plausible mechanism for the formation of an amino pyrazole thioether derivative involves a Michael-type reaction of phenylhydrazine hydrochloride with 3-aminocrotononitrile (B73559) as an initial step. This is followed by intramolecular C–N bond formation and the elimination of an ammonia (B1221849) molecule to yield a 5-amino pyrazole intermediate. acs.org

The following table illustrates the application of Michael-type addition in the synthesis of various functionalized pyrazoles, showcasing different substrates and catalytic conditions.

ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Hydrazines and α,β-unsaturated carbonyl compoundsTypically base or acid-catalyzedPyrazolines (oxidized to pyrazoles)Standard approach for pyrazoline synthesis. nih.gov
Pyrazolin-5-ones and nitroalkenesSquaramide organocatalystPyrazol-3-ol derivativesEnantioselective Michael addition. rwth-aachen.de
Phenylhydrazine, 3-aminocrotononitrile, benzenethiolIodine-mediated, metal- and solvent-freeAmino pyrazole thioether derivativesCascade reaction involving a Michael-type addition. acs.org
Malononitrile, aldehydes, and hydrazinesVarious catalystsPyranopyrazolesInvolves in-situ generation of a Michael acceptor via Knoevenagel condensation. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. researchgate.netthieme-connect.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. thieme-connect.com

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. tandfonline.com Several solvent-free methods have been developed for the synthesis of pyrazole derivatives, often in conjunction with alternative energy sources like microwave irradiation or mechanical grinding. researchgate.netrsc.org

Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields for pyrazole synthesis compared to conventional heating methods. researchgate.netresearchgate.net For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to produce 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles has been successfully carried out under solvent-free microwave conditions, resulting in better yields and shorter reaction times. researchgate.net Another green approach is the catalyst-free cycloaddition of diazo compounds to alkynes, which can be conducted under solvent-free conditions by simple heating to afford pyrazole products in high yields, often without the need for further purification. rsc.org

The following table summarizes various solvent-free approaches for the synthesis of pyrazole derivatives.

MethodReactantsKey AdvantagesReference
Microwave Irradiation4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazinesImproved yields, shorter reaction times compared to conventional heating. researchgate.net
HeatingDiazo compounds and alkynesCatalyst-free, high yields, no purification needed for some substrates. rsc.org
GrindingVarious hydrazines and dicarbonyl compoundsSimple, energy-efficient, avoids bulk solvents. researchgate.net
Iodine-MediationPhenylhydrazine, aminonitriles, and benzenethiolsMetal- and solvent-free synthesis of amino pyrazole thioethers. acs.orgmdpi.com

The development of sustainable catalyst systems is another crucial area of green chemistry in pyrazole synthesis. nih.gov The ideal green catalyst is non-toxic, efficient, recyclable, and can function under mild reaction conditions. jetir.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com

A variety of sustainable catalysts have been employed for the synthesis of pyrazoles and related fused systems. These include:

Nanocomposites: A recyclable SnO–CeO2 nanocomposite has been used as a heterogeneous catalyst for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water. This catalyst demonstrated high efficiency and could be reused for multiple cycles without significant loss of activity. springerprofessional.de

Magnetic Nanoparticles: Magnetic nano-[CoFe2O4] has been used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. The catalyst can be easily recovered using an external magnet. researchgate.net

Modified Layered Double Hydroxides (LDHs): A novel nano-catalyst based on copper immobilized on a modified LDH has shown high activity and selectivity in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly water/ethanol solvent system. nih.gov

Ion Exchange Resins: Amberlyst-70, a resinous and non-toxic catalyst, has been used for the aqueous synthesis of pyrazoles at room temperature. Its heterogeneous nature allows for easy recovery and reuse. researchgate.net

Simple Inorganic Salts: Ammonium chloride, an inexpensive and non-toxic salt, has been employed as a green catalyst for the Knorr synthesis of 3,5-dimethyl pyrazole in ethanol, a renewable solvent. jetir.org

The table below provides a comparative overview of different sustainable catalyst systems used in the synthesis of pyrazole derivatives.

Catalyst SystemProduct TypeReaction ConditionsKey AdvantagesReference
SnO–CeO2 Nanocomposite5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileWater, mild conditionsRecyclable, high yields (81–96%). springerprofessional.de
Heterogeneous Nickel-based CatalystSubstituted pyrazolesRoom temperatureReusable up to seven cycles, environmentally friendly. mdpi.com
Amberlyst-70Substituted pyrazolesAqueous, room temperatureRecyclable, non-toxic, simple workup. researchgate.net
Ammonium Chloride3,5-dimethyl pyrazoleEthanolInexpensive, non-toxic, uses a renewable solvent. jetir.org
LDH@...CuI Nanocatalyst5-amino-1H-pyrazole-5-carbonitrile derivativesH2O/EtOH, 55 °CRecyclable, high yields (85–93%), short reaction times. nih.gov

Chemical Reactivity and Transformation Studies

Oxidative Transformations of 4-Fluoro-1-methyl-1H-pyrazol-5-amine Derivatives

The pyrazol-5-amine moiety is susceptible to oxidation, leading to novel dimeric structures. Studies on substituted pyrazol-5-amines have shown that these compounds can undergo oxidative dehydrogenative coupling. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with reagents like iodine and tert-butyl hydroperoxide (TBHP) results in the formation of heteroaromatic azo compounds. nih.gov This process involves the installation of both a C-I and an N=N bond through intermolecular iodination and oxidation. nih.gov In other cases, the oxidation of aminopyrazoles can lead to the formation of bis-[5-hydroxy-1-phenyl-3-(polyfluoroalkyl)-1H-pyrazol-4-yl]imines, which involves the cross-linking of two pyrazole (B372694) molecules by the amino group. nih.gov It is believed that the free amines can be unstable and convert to these bis-pyrazole structures through oxidation, possibly by atmospheric oxygen. nih.gov

Table 1: Oxidative Coupling of Pyrazol-5-Amine Derivatives

Starting MaterialReagentsProduct TypeYieldReference
3-Methyl-1-phenyl-1H-pyrazol-5-amineI₂, K₂CO₃, aq. TBHP, EtOH(E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene86% nih.gov
1-Cyclopropyl-1H-pyrazol-5-amineCu(OAc)₂, O₂, DioxaneAzopyrrole72% nih.gov
4-Amino-3-polyfluoroalkyl-1-phenylpyrazol-5-olAir OxidationBis-[5-hydroxy-1-phenyl-3-(polyfluoroalkyl)-1H-pyrazol-4-yl]imineNot specified nih.gov

While direct ring-opening of this compound is not extensively documented, studies on related bicyclic azaarenes, such as pyrazolo[1,5-a]pyridines, demonstrate a novel ring-opening fluorination pathway. rsc.orgnih.gov Treatment of these systems with electrophilic fluorinating agents can lead to fluorination of the aromatic ring, which is immediately followed by a ring-opening reaction. rsc.orgnih.gov This transformation results in the formation of a tertiary carbon-fluorine bond through the cleavage of an N-N bond within the bicyclic structure. nih.gov This type of reaction, involving skeletal transformation, highlights a potential, albeit complex, reactive pathway for pyrazole derivatives under electrophilic conditions. nih.gov

Reductive Pathways of this compound Analogs

Analogs of this compound, specifically 4-aminopyrazol-5-ols, can be synthesized through the reduction of corresponding 4-hydroxyiminopyrazol-5-ones. nih.govresearchgate.net This transformation represents a key reductive pathway for this class of compounds. The reduction can be effectively carried out using tin(II) chloride in concentrated hydrochloric acid or through catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst. nih.gov These methods provide access to 4-aminopyrazol-5-ol hydrochlorides, which are valuable as antioxidant compounds and analogs of the drug Edaravone. nih.govmdpi.com The choice of reducing agent can be critical; for instance, the synthesis of NH-unsubstituted 4-amino-3-CF₃-pyrazol-5-ol was more effective via catalytic hydrogenation than with tin(II) chloride. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is amenable to both nucleophilic and electrophilic substitution, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Substitution: The halogen atom in 4-halopyrazole derivatives is susceptible to nucleophilic displacement. For example, in 4-bromo-1-methyl-nitropyrazole-carboxylic acids, the bromine atom at the C4 position can be substituted by arylamines in the presence of copper salts. osti.gov This reaction demonstrates the viability of nucleophilic aromatic substitution on the electron-deficient pyrazole ring, particularly when activated by electron-withdrawing groups like a nitro substituent.

Electrophilic Substitution: Pyrazole rings are generally reactive towards electrophiles, with substitution typically occurring at the electron-rich C4 position. imperial.ac.uk For pyrazole derivatives, electrophilic fluorination using reagents like Selectfluor™ has been shown to selectively introduce a fluorine atom at the C4 position. researchgate.netthieme-connect.de This "late-stage" fluorination is a powerful method for synthesizing 4-fluoropyrazole derivatives. mdpi.comnih.gov Further reaction with an electrophilic fluorinating agent can lead to the formation of 4,4-difluoro-4H-pyrazole systems. thieme-connect.de

Cycloaddition Chemistry Involving this compound Systems

The pyrazole scaffold and its derivatives are versatile participants in cycloaddition reactions, serving as precursors to more complex heterocyclic systems. A common pathway is the [3+2] cycloaddition of in-situ generated nitrile imines with various dipolarophiles. nih.govacs.org For instance, trifluoroacetonitrile (B1584977) imines react with enones to produce trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. acs.org Similarly, di/trifluoromethylated hydrazonoyl chlorides react with fluorinated nitroalkenes in a base-mediated [3+2] cycloaddition to give 3-di/trifluoroalkyl-5-fluoropyrazoles with excellent regioselectivity. rsc.orgrsc.org

A notable aspect of fluorinated pyrazole chemistry is the Diels-Alder reactivity of 4H-pyrazole derivatives. While typical 4H-pyrazoles require acid catalysis for this reaction, those bearing electron-withdrawing fluoro substituents at the C4 position can react rapidly as dienes without a catalyst. mdpi.com The introduction of fluorine at the saturated C4 center induces hyperconjugative antiaromaticity, which destabilizes the diene and significantly increases its Diels-Alder reactivity. mdpi.comnih.gov

For example, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) was found to have a 7-fold lower Diels-Alder reactivity compared to 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP). mdpi.comnih.gov This difference is attributed to a large decrease in hyperconjugative antiaromaticity in MFP. mdpi.com However, this reactivity is still substantial and comes with the benefit of higher stability towards biological nucleophiles compared to DFP, making these systems promising for "click" chemistry applications. mdpi.comnih.gov

Table 2: Diels-Alder Reactivity of 4-Substituted 4H-Pyrazoles

4H-Pyrazole DerivativeKey FeatureReactivity ProfileReference
4,4-Dimethyl-3,5-diphenyl-4H-pyrazoleAlkyl substituentsRequires acid catalysis for Diels-Alder reaction. mdpi.com
4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP)Two fluoro substituentsHighly reactive in uncatalyzed Diels-Alder reactions due to hyperconjugative antiaromaticity. Less stable to nucleophiles. mdpi.comnih.gov
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)One fluoro, one methyl substituent7-fold less reactive than DFP but more stable. Reacts without catalyst. mdpi.comnih.gov
4-Oxo-substituted 4H-pyrazolesOxo substituentRapid Diels-Alder reactivity and more stable to biological nucleophiles than fluorinated versions. nih.govresearchgate.net

Regioselectivity and Stereoselectivity Control in Chemical Transformations

Controlling the regiochemistry and stereochemistry of reactions involving the pyrazole core is crucial for the synthesis of specific isomers.

Regioselectivity: The synthesis of N-methylpyrazoles from the reaction of a 1,3-diketone with methylhydrazine often produces a mixture of regioisomers. However, the regioselectivity can be dramatically improved by using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. acs.org These solvents can increase the regioselectivity up to 99:1 in favor of the desired 5-arylpyrazole isomer. In cycloaddition reactions, the regioselectivity is also a key consideration. The reaction of di/trifluoromethylated hydrazonoyl chlorides with α-fluoronitroalkenes, for example, proceeds with excellent regioselectivity to afford a single regioisomer of the resulting fluoropyrazole. rsc.org

Stereoselectivity: The stereochemical outcome of reactions can also be controlled. In the Michael addition of pyrazoles to conjugated carbonyl alkynes, a switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed. nih.gov Reactions conducted without silver carbonate (Ag₂CO₃) yield the thermodynamically stable (E)-isomers in excellent yields. nih.gov Conversely, when the reaction is performed in the presence of Ag₂CO₃, the (Z)-isomers are formed in good yields. nih.gov This switch in stereoselectivity is attributed to the role of the Ag⁺ ion, which is proposed to act as a coordination guide. nih.gov

Transition Metal-Catalyzed Functionalizations and C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds has emerged as a powerful and atom-economical strategy in modern organic synthesis, providing alternatives to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For the pyrazole core, transition metal catalysis, particularly with palladium and rhodium, has been instrumental in developing methodologies for C-C and C-heteroatom bond formation. nih.govrsc.org While direct C-H activation studies on this compound are not extensively documented in the literature, the reactivity of this compound can be inferred from studies on structurally related pyrazoles, including those bearing halo, amino, and N-methyl substituents.

The inherent electronic properties of the pyrazole ring, along with the nature of its substituents, play a crucial role in determining the regioselectivity of C-H functionalization. The amino group at the C5 position and the fluorine atom at the C4 position of this compound are expected to significantly influence its reactivity. The amino group can act as a directing group, facilitating C-H activation at the adjacent C4 position. However, in this specific molecule, the C4 position is already substituted with a fluorine atom. Therefore, any C-H activation on the pyrazole ring would be anticipated to occur at the C3 position.

Research on analogous compounds supports the feasibility of such transformations. For instance, palladium-catalyzed direct arylation of 5-chloropyrazoles has been shown to proceed with high regioselectivity at the C4 position when it is unsubstituted. acs.org When the C5 position is blocked with a chloro group, functionalization is directed to the C4 position. acs.org This suggests that in this compound, with the C4 and C5 positions occupied, the C3-H bond is the most likely site for functionalization.

Furthermore, the amino group itself can be a site of reaction, for example, in Buchwald-Hartwig amination reactions, or it can direct functionalization to other parts of a molecule if it is part of a larger system with other aryl or alkyl groups. mdpi.com The use of directing groups is a common strategy to control the site-selectivity of C-H activation. researchgate.netnih.gov In the case of this compound, the endocyclic nitrogen atom (N2) or the exocyclic amino group could serve as a coordinating site for the metal catalyst, influencing the activation of the C3-H bond.

Rhodium catalysts are also widely used for C-H activation and functionalization of heterocyclic compounds. nih.govnih.gov Rhodium(III)-catalyzed reactions, for example, have been employed for the annulation of pyrazoles through a C-H activation/cyclization cascade. nih.gov The conditions for these reactions, including the choice of catalyst, oxidant, and solvent, are critical for achieving high yields and selectivity.

The following tables summarize findings from studies on analogous pyrazole derivatives, which can provide insights into the potential reactivity of this compound in transition metal-catalyzed C-H functionalization reactions.

Detailed Research Findings on Analogous Pyrazole Functionalizations

Table 1: Palladium-Catalyzed C-H Arylation of Halo-Pyrazoles
Pyrazole SubstrateAryl HalideCatalyst SystemConditionsProductYieldReference
5-Chloro-1,3-dimethyl-1H-pyrazole4-BromobenzonitrilePd(OAc)₂ (0.1 mol%), P(o-tolyl)₃ (0.2 mol%), K₂CO₃DMA, 150 °C4-(4-Cyanophenyl)-5-chloro-1,3-dimethyl-1H-pyrazole92% acs.org
5-Chloro-1,3-dimethyl-1H-pyrazoleMethyl 4-bromobenzoatePd(OAc)₂ (0.1 mol%), P(o-tolyl)₃ (0.2 mol%), K₂CO₃DMA, 150 °CMethyl 4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)benzoate95% acs.org
1-Phenyl-4-bromo-1H-pyrazoleAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °CN-(1-Phenyl-1H-pyrazol-4-yl)aniline85% mdpi.com
Table 2: Rhodium-Catalyzed C-H Functionalization of Pyrazoles
Pyrazole SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeYieldReference
1-Phenyl-1H-pyrazol-5-amineEthyl 2-butynoate[CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂ODCE, 80 °CPyrazolo[1,5-a]quinazoline derivative88% nih.gov
N-Phenyl-1H-pyrazole-1-carboxamideDiphenylacetylene[CpRh(MeCN)₃](SbF₆)₂, Cu(OAc)₂·H₂ODCE, 60 °CAnnulated pyrazole derivative96% dntb.gov.ua
3-Aryl-5-methylpyrazoleMethyl acrylate[Rh(MeCN)₃Cp*][PF₆]₂, Cu(OAc)₂·H₂ODCE, 83 °CC5-Vinylated pyrazole derivativeVariable

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the specific location of the fluorine atom on the pyrazole (B372694) ring.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

While specific ¹H NMR data for the isolated compound 4-Fluoro-1-methyl-1H-pyrazol-5-amine is not extensively reported in publicly available literature, analysis of its use as a reagent in patent literature provides some context. In these documents, the compound is used as a building block for more complex molecules. googleapis.comgoogle.comgoogle.com The characterization of the resulting products, which incorporate the 4-fluoro-1-methyl-pyrazol moiety, allows for an estimation of the expected proton signals.

The ¹H NMR spectrum would be expected to show distinct signals for the N-methyl group, the amine (NH₂) protons, and the single proton on the pyrazole ring (H-3).

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 1.

Amine Protons: A broad singlet for the two protons of the amine group at position 5. The chemical shift of these protons can be variable and is dependent on solvent and concentration. nih.gov

Pyrazole Ring Proton (H-3): A signal for the proton at position 3 of the pyrazole ring. This proton would likely show coupling to the fluorine atom at position 4.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Techniques

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four distinct carbon signals are expected:

N-Methyl Carbon: The signal for the methyl carbon attached to the nitrogen.

Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals corresponding to the carbons of the pyrazole ring. The chemical shifts of these carbons are significantly influenced by the attached substituents (fluorine, methyl, and amine groups). The carbon atom bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. DEPT experiments would be used to distinguish between the CH (C-3) and quaternary carbons (C-4 and C-5), and the methyl carbon.

Fluorine-19 (¹⁹F) NMR for Characterizing Fluorine Substitution Patterns

¹⁹F NMR is a highly sensitive technique for the direct detection of the fluorine nucleus. acs.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In patent literature describing the synthesis of more complex molecules from this compound, the ¹⁹F NMR spectra of the products consistently show a signal for the fluorine atom attached to the pyrazole ring. For instance, in one derivative, a signal is reported at -118.15 ppm (in DMSO-d₆), and in another, at -118.24 ppm (in DMSO-d₆). googleapis.comgoogle.com This signal would be expected to show coupling to the vicinal proton (H-3) and potentially longer-range couplings to the methyl protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands would be anticipated:

Functional GroupExpected Vibrational Frequency (cm⁻¹)Type of Vibration
N-H (Amine)3500–3250Symmetric and Asymmetric Stretching
C-H (Aromatic/Methyl)3100–2850Stretching
C=N / C=C (Pyrazole Ring)1650–1550Stretching
N-H (Amine)1650–1580Bending (Scissoring)
C-F1400–1000Stretching

Data based on typical ranges for functional groups.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₆FN₃, which corresponds to a monoisotopic mass of 115.0546 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of a methyl group or elements of the pyrazole ring, which would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the public domain, analysis of the closely related compound, 4-fluoro-1H-pyrazole, shows that the pyrazole ring is planar. In the solid state, such molecules often form networks of hydrogen bonds, for example, between the amine group of one molecule and the nitrogen atoms of the pyrazole ring of a neighboring molecule. Obtaining a crystal structure of this compound would confirm the planarity of the pyrazole ring and provide detailed metrics on how the substituents (fluoro, methyl, and amine groups) affect the geometry of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For pyrazole derivatives, the absorption of UV-Vis radiation typically involves π → π* and n → π* transitions associated with the aromatic ring and its substituents. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the electronic nature of the substituents on the pyrazole core.

The amino group, being an auxochrome, generally causes a bathochromic (red) shift of the π → π* absorption bands due to the extension of the conjugated system through its lone pair of electrons. The fluorine atom, on the other hand, can exert both inductive (-I) and mesomeric (+M) effects, which can lead to more complex spectral changes.

Research on various aminopyrazole derivatives indicates that these compounds typically exhibit absorption maxima in the UV region. For example, studies on other 5-aminopyrazole derivatives have reported absorption bands that are analyzed in the context of intramolecular charge transfer (ICT) from the electron-donating amino group to the pyrazole ring or other acceptor moieties within the molecule. researchgate.netnih.gov The solvent polarity can also influence the position of these absorption bands, a phenomenon known as solvatochromism.

In the absence of direct experimental data for this compound, theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could provide valuable insights into its electronic absorption spectrum, including the energies and characteristics of its main electronic transitions. researchgate.net

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventReference
3,5-Dimethyl-1H-pyrazole218435Not Specified researchgate.net
3,5-Diphenyl-1H-pyrazole2541046Not Specified researchgate.net
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Derivative (Schiff Base)~300-400Not SpecifiedNot Specified mdpi.com
5-Amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazoleUV-vis spectrum recorded, detailed values in full text nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient method to predict a wide range of molecular properties. For 4-Fluoro-1-methyl-1H-pyrazol-5-amine, DFT calculations would be the primary method to explore its fundamental chemical characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. The presence of the electron-donating amine group and the electron-withdrawing fluorine atom would likely lead to a complex distribution of electron density in the HOMO and LUMO. Computational studies on similar fluorinated pyrazoles have utilized FMO analysis to rationalize their reactivity and electronic properties. tandfonline.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital.
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔEg)-The difference in energy between the LUMO and HOMO.

Note: This table is for illustrative purposes only. No published data is available.

DFT is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The analysis of the transition state structure and its associated energy barrier provides quantitative insights into the reaction kinetics. This approach has been applied to understand the reaction mechanisms of various pyrazole (B372694) derivatives, including cycloaddition reactions. mdpi.comacs.org

For this compound, DFT could be used to predict its behavior in various chemical transformations, such as electrophilic substitution or reactions involving the amine functionality. For instance, the mechanism of its synthesis or its participation in forming larger, more complex molecules could be computationally modeled. nih.gov

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and reactivity of cyclic compounds. While the pyrazole ring is aromatic, substituents can modulate its electronic character. DFT calculations can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). In some substituted 4H-pyrazoles, the concept of hyperconjugative antiaromaticity has been invoked to explain their enhanced reactivity in Diels-Alder reactions. mdpi.com A computational study of this compound would clarify the degree of aromaticity of the pyrazole ring and how it is influenced by the fluoro and methylamino substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively. For this compound, an MEP analysis would likely show a negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring and the amine group, and a positive potential (electron-poor) near the hydrogen atoms. The fluorine atom's high electronegativity would also significantly influence the MEP. Such analyses have been performed on related pyrazole compounds to understand their intermolecular interactions. tandfonline.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. researchgate.net It is widely used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict its absorption maxima (λmax) and provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*). This information is crucial for understanding the photophysical properties of the molecule. TD-DFT has been successfully applied to study the excited states of various pyrazole-containing systems. researchgate.netresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties of this compound Derivatives

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key parameters include the polarizability (α) and the first-order hyperpolarizability (β). nih.govdntb.gov.ua Molecules with significant NLO responses often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer upon excitation.

While no specific NLO studies on this compound are available, research on other pyrazole derivatives has shown that they can exhibit promising NLO properties. nih.govresearchgate.net A computational investigation of this compound would involve calculating its polarizability and hyperpolarizability to assess its potential as an NLO material. The presence of the electron-donating amine group and the electron-withdrawing fluorine atom could potentially give rise to NLO activity.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

ParameterHypothetical Value (esu)Description
Polarizability (α)-A measure of the molecule's response to an external electric field.
First Hyperpolarizability (β₀)-The primary determinant of second-order NLO activity.

Note: This table is for illustrative purposes only. No published data is available.

Synthetic Utility and Advanced Chemical Applications

4-Fluoro-1-methyl-1H-pyrazol-5-amine as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the this compound scaffold renders it an exceptionally useful intermediate in the synthesis of more complex organic molecules. The presence of the electron-withdrawing fluorine atom at the 4-position, combined with the nucleophilic amine at the 5-position and the N-methyl group, provides a unique electronic and steric environment that chemists can exploit to build intricate molecular architectures. nih.gov

One of the most powerful applications of this compound is in the construction of fused heterocyclic systems. The 5-amino group, in conjunction with the adjacent ring nitrogen, acts as a binucleophilic system capable of reacting with various bielectrophiles to form new rings fused to the pyrazole (B372694) core. beilstein-journals.org This methodology is a cornerstone for creating a plethora of "pyrazoloazines," which are fused pyrazole derivatives of significant medicinal and synthetic interest.

Common reactions involve the condensation of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. For instance, reactions with β-diketones, α,β-unsaturated ketones, and enaminones lead to the formation of important fused bicyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The reaction pathway typically involves a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org Furthermore, advanced transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation and cyclization with alkynes, have been developed to synthesize pyrazolo-fused quinazolines from aminopyrazole precursors, demonstrating high atom economy and broad functional group tolerance. rsc.org The specific substitution on the pyrazole ring, including the fluoro and methyl groups, influences the reactivity and regioselectivity of these cyclization reactions.

Table 1: Synthesis of Fused Heterocycles from Aminopyrazole Precursors

Reactant Class Resulting Fused System Reaction Type
β-Diketones Pyrazolo[1,5-a]pyrimidines Cyclocondensation nih.gov
α,β-Unsaturated Ketones Pyrazolo[3,4-b]pyridines Michael Addition-Cyclization beilstein-journals.org
Enaminones Pyrazolo[1,5-a]pyrimidines Cyclocondensation nih.gov
Alkynoates/Alkynamides Pyrazolo[1,5-a]quinazolines Rh(III)-catalyzed [5+1] Annulation rsc.org

The fluorinated pyrazole scaffold is a key intermediate for creating specialty chemicals, particularly within the agrochemical industry. chemimpex.comacs.org The incorporation of fluorine into agrochemicals is a well-established strategy to enhance metabolic stability and biological efficacy. The this compound structure serves as a precursor to more complex molecules with potential pesticidal or fungicidal properties.

For example, the pyrazole core is central to many active agrochemical compounds. Synthetic routes often involve the transformation of the amine group into other functionalities, such as amides. Pyrazole-carboxamides, for instance, have been synthesized and evaluated for their antifungal activity against plant pathogens like Colletotrichum gloeosporioides. scielo.br The synthesis typically involves converting a pyrazole carboxylic acid into an acid chloride, which is then reacted with an amine. scielo.br By starting with a pre-functionalized block like this compound, chemists can efficiently access novel agrochemical candidates.

Applications in Materials Science Research

The unique electronic properties conferred by the fluorinated pyrazole ring have led to its exploration in the field of materials science.

Derivatives of aminopyrazoles are used to construct novel fluorophores, which are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Fused pyrazolo[1,5-a]pyrimidines, which can be synthesized from 5-aminopyrazoles, are known to exhibit fluorescent properties. The synthesis involves the reaction of the aminopyrazole with β-enaminones, often under microwave irradiation.

The resulting fused heterocyclic system can act as a π-electron-donating core in a "push-pull" fluorophore design. By attaching various electron-withdrawing or electron-donating groups to the periphery of this core, the photophysical properties, such as absorption and emission wavelengths and quantum yield, can be precisely tuned. The inherent properties of the this compound building block contribute to the electronic structure of the final fluorophore.

The pyrazole scaffold is actively being investigated for its potential in optoelectronic materials, particularly those with nonlinear optical (NLO) properties. NLO materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and frequency conversion. Computational studies using Density Functional Theory (DFT) have been performed on related pyrazoline derivatives to predict their NLO response. nih.gov These studies analyze the molecular hyperpolarizability (a measure of NLO activity), which is often enhanced by the presence of strong electron-donating and electron-accepting groups that create a significant molecular dipole. nih.gov The substituted aminopyrazole structure provides a versatile platform for creating such charge-asymmetric molecules.

In a distinct application, a related isomer, 5-fluoro-1-methyl-1H-pyrazole, was used to synthesize a nitronyl nitroxide radical ligand. mdpi.com This ligand was then complexed with 3d transition metals to create molecular magnets, which are materials that exhibit magnetic behavior at the molecular level and have potential applications in data storage and quantum computing. mdpi.com

Role in Catalysis and Reaction Method Development

While not typically a catalyst itself, this compound and its analogs are crucial reactants in the development of new synthetic methodologies and catalytic reactions. For example, aminopyrazoles are key components in N-heterocyclic carbene (NHC)-catalyzed enantioselective reactions. In one study, 3-methyl-1-phenyl-1H-pyrazol-5-amine was used in a cycloaddition reaction with α,β-unsaturated aldehydes, catalyzed by an NHC, to produce valuable chiral nitriles with high enantioselectivity. acs.org

Furthermore, the pyrazole scaffold is central to the development of "click" chemistry reactions. Related 4H-pyrazole isomers bearing electron-withdrawing fluorine atoms have been shown to act as highly reactive dienes in Diels-Alder reactions, which are a cornerstone of synthetic chemistry. mdpi.com The presence of fluorine significantly accelerates the reaction compared to non-fluorinated analogs, highlighting the importance of fluorinated building blocks in advancing reaction development. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies for 4-Fluoro-1-methyl-1H-pyrazol-5-amine and its Analogs

The synthesis of functionalized pyrazoles is a cornerstone of medicinal and agrochemical research. Traditional synthetic routes are continually being challenged by novel methodologies that offer improved yields, regioselectivity, and substrate scope. The development of methods for producing this compound and its analogs is focused on efficiency and the introduction of molecular diversity.

Recent advancements have moved beyond classical condensation reactions. A significant trend is the use of late-stage fluorination, where the fluorine atom is introduced at one of the final steps of the synthesis. For instance, the fluorination of 1H-pyrazoles using electrophilic fluorinating agents like Selectfluor® has proven to be a reliable and high-yielding route to 4-fluoro-4H-pyrazoles. mdpi.com This approach avoids the challenges associated with carrying highly reactive fluorinated precursors through multi-step sequences. mdpi.com

Another key area of innovation is the development of multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form the product, are highly efficient and atom-economical. A green, three-component oxidative cyclization has been successfully used to afford pyrazole (B372694) derivatives in good-to-high yields from commercially available starting materials like arylhydrazines, aldehydes, and methyl propiolate. nih.gov Similarly, the synthesis of 5-amino-4-fluoropyrazoles has been achieved through the cyclocondensation of a potassium 2-cyano-2-fluoroethenolate salt with various hydrazines. beilstein-journals.org While this method showed promise, it proceeded with lower efficiency for some substrates, indicating room for further optimization. beilstein-journals.org

New syntheses for fluorinated aminopyrazoles have also been described starting from precursors like benzoylfluoroacetonitrile, which reacts with hydrazine (B178648) to yield 3-amino-4-fluoropyrazoles. nih.gov The exploration of diverse building blocks and reaction pathways continues to be a priority, aiming to create a versatile toolbox for chemists to readily access a wide range of fluorinated pyrazole analogs. acs.orgnih.gov

Synthetic Strategy Key Reactants/Reagents Primary Advantage Reference
Late-Stage Fluorination1H-Pyrazole, Selectfluor®High efficiency, avoids handling fluorinated precursors early. mdpi.com
Multi-Component ReactionArylhydrazine, Aldehyde, AlkyneHigh atom economy, operational simplicity, green approach. nih.gov
CyclocondensationFluoroenolate Salt, HydrazineAccess to specific isomers from fluorinated building blocks. beilstein-journals.org
Precursor CyclizationBenzoylfluoroacetonitrile, HydrazineProvides a direct route to the aminofluoropyrazole core. nih.gov
Functionalization1-Methyl-pyrazole, Lithiating agentsAllows for the introduction of diverse functional groups on the pyrazole ring. enamine.net

Exploration of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Probing

A precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and reactivity. For this compound and its analogs, advanced analytical techniques are indispensable for unambiguous characterization and for providing insights that can guide the design of new derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary tool. One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are routinely used to confirm the connectivity and constitution of newly synthesized fluorinated pyrazoles. mdpi.comnih.gov For example, in the analysis of halogenated aminopyrazoles, the chemical shifts and spin-spin coupling patterns of protons on the methylene (B1212753) groups and NH moieties are critical for confirming the final structure. nih.gov ¹⁹F NMR is particularly crucial for verifying the position and electronic environment of the fluorine substituent. mdpi.com

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been used to confirm the structure of related haloaminopyrazole derivatives, showing, for instance, that the pyrazole ring is nearly planar. nih.govnih.gov Such data is invaluable for understanding crystal packing and identifying potential hydrogen-bonding networks, which can influence a compound's physical properties like solubility. nih.gov

In addition to these methods, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds, while Infrared (IR) and UV-Visible spectroscopy provide complementary information about functional groups and electronic transitions within the molecule. mdpi.comnih.gov

Technique Type of Information Provided Significance for Fluorinated Pyrazoles
NMR Spectroscopy
¹H and ¹³C NMRMolecular skeleton, connectivity of atoms.Confirms the core pyrazole structure and the position of substituents. nih.gov
¹⁹F NMRPresence, number, and chemical environment of fluorine atoms.Essential for verifying successful fluorination and regiochemistry. mdpi.com
X-ray Diffraction Precise 3D atomic coordinates, bond lengths/angles, crystal packing.Unambiguously determines stereochemistry and intermolecular interactions. nih.govnih.gov
Mass Spectrometry (HRMS) Exact mass and elemental formula.Confirms molecular formula and isotopic patterns. mdpi.com
IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N).Verifies the presence of key groups like the amine function. nih.gov

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating discovery cycles. rjptonline.org For compounds like this compound, these computational tools offer powerful new ways to predict chemical behavior and design novel analogs with optimized properties.

One of the primary applications of ML is in forward-reaction prediction. Algorithms can be trained on vast datasets of known chemical reactions to predict the likely outcome, yield, and even potential side products of a planned synthesis. researchgate.netnih.gov This can save significant time and resources in the lab by helping chemists prioritize high-yield reactions and avoid routes that are likely to fail. rjptonline.org For instance, AI models can be developed to predict the success of various fluorination or cyclization strategies for pyrazole synthesis under different conditions.

AI is also becoming a critical tool in the design of new derivatives. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity, can be built using ML algorithms like artificial neural networks (ANNs). nih.gov Researchers can use these models to predict the activity of virtual compounds before they are synthesized, allowing them to focus on candidates with the highest probability of success. nih.gov This approach can be used to design novel analogs of this compound with enhanced biological or material properties.

Furthermore, AI is being used to optimize reaction conditions in real-time. By using sensors to monitor variables like temperature, pressure, and color during a reaction, ML models can analyze the data to predict yield and purity as the reaction progresses. chemai.io This allows for dynamic adjustments to maintain optimal conditions, improving efficiency and consistency. chemai.io

AI/ML Application Objective Potential Impact on Pyrazole Chemistry
Forward-Reaction Prediction Forecast the outcome and yield of a chemical reaction.Accelerates the development of new synthetic routes by validating them in silico. nih.gov
QSAR Modeling Predict the biological activity or properties of a molecule based on its structure.Enables the rational design of new derivatives with desired therapeutic or agrochemical profiles. nih.gov
Reaction Optimization Suggest optimal reaction conditions (temperature, solvent, catalyst).Reduces the number of experiments needed to optimize a synthesis. nih.gov
Real-Time Monitoring Analyze live sensor data to predict reaction progress and outcome.Improves reaction efficiency and consistency; enables automated process control. chemai.io

Innovations in Green Chemistry and Sustainable Synthesis Protocols for Fluorinated Pyrazoles

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical sciences. The goal is to design processes that are more environmentally benign, safer, and more efficient. For the synthesis of fluorinated pyrazoles, several innovative green strategies are being actively explored.

A key focus is the reduction or elimination of hazardous organic solvents. This has led to the development of solvent-free reaction conditions, such as solid-state grinding, which can be highly effective for preparing pyrazole derivatives. researchgate.net Another prominent green technique is the use of alternative energy sources to drive reactions. Ultrasonic irradiation has been successfully employed for the synthesis of fluorinated pyrazoles from chalcones, often resulting in good to excellent yields in shorter reaction times compared to conventional heating. nih.govulisboa.pt Microwave-assisted synthesis is another popular method that can dramatically accelerate reaction rates and improve yields. researchgate.net

The design of more efficient reactions is also a core tenet of green chemistry. One-pot, multi-component syntheses are inherently greener than traditional multi-step processes because they reduce the number of purification steps, minimize solvent use, and decrease waste generation. researchgate.net The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important sustainable practice being applied to pyrazole synthesis. researchgate.net These approaches not only reduce the environmental impact but also often lead to more cost-effective and scalable manufacturing processes.

Green Chemistry Approach Description Advantage(s) Reference
Alternative Energy Sources Using ultrasound or microwaves instead of conventional heating.Faster reaction times, improved yields, lower energy consumption. researchgate.netnih.gov
Solvent-Free Reactions Performing reactions by grinding solid reactants together without a solvent.Reduces volatile organic compound (VOC) emissions and solvent waste. researchgate.net
Multi-Component Reactions Combining three or more reactants in a single step to form the product.High atom economy, reduced waste, operational simplicity. nih.govresearchgate.net
Heterogeneous Catalysis Using a catalyst in a different phase (e.g., a solid catalyst in a liquid reaction).Easy separation and recycling of the catalyst, minimizing waste. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of 1,3-diketone precursors with hydrazine derivatives under controlled conditions. For example, tert-butyl-protected intermediates are used to stabilize reactive sites during multi-step synthesis. Polar aprotic solvents (e.g., DMSO) and temperatures between 60–80°C optimize cyclization efficiency. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation employs:

  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., triclinic space group P1 with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å) .
  • Spectroscopy : 1H^{1}\text{H}/19F^{19}\text{F} NMR to verify substituent positions and 13C^{13}\text{C} NMR for backbone confirmation.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 115.11 g/mol for the free base) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer :

  • Solubility : Moderate in polar solvents (e.g., DMSO, methanol) but poor in non-polar solvents.
  • Stability : Store at −20°C under inert gas (N2_2/Ar) to prevent decomposition. Hydrochloride salts enhance stability for long-term storage .

Advanced Research Questions

Q. How do fluorination and methyl group positioning affect electronic properties in pyrazole derivatives?

  • Methodological Answer : Fluorine at the 4-position increases electronegativity, altering π-electron density in the pyrazole ring. Methyl at the 1-position sterically hinders nucleophilic attacks, enhancing stability. Computational studies (DFT) quantify these effects, showing a dipole moment shift of ~0.5 D compared to non-fluorinated analogs .

Q. What crystallographic challenges arise when refining this compound derivatives, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Twinning : Common in triclinic systems; use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder : Fluorine atoms may exhibit positional disorder. Apply restraints (ISOR/DFIX) during refinement.
  • Data-to-parameter ratio : Aim for >15:1 to avoid overfitting. High-resolution data (<1.0 Å) improve accuracy .

Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrazole analogs?

  • Methodological Answer : SAR studies compare analogs like 5-(difluoromethyl)-1-methyl derivatives () to assess:

  • Bioactivity : Fluorine enhances target binding (e.g., kinase inhibition via H-bonding with ATP pockets).
  • Selectivity : Methyl groups reduce off-target interactions.
  • Table : Key analogs and bioactivity profiles
CompoundSubstituentsIC50_{50} (nM)Target
4-Fluoro-1-methyl derivative4-F, 1-CH3_3120Kinase X
5-Difluoromethyl analog5-CF2_2H, 1-CH3_385Kinase Y

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights or CAS numbers for this compound?

  • Methodological Answer : Variations arise from salt forms (e.g., hydrochloride vs. free base) or isomeric purity. For example:

  • Free base : C4_4H7_7FN3_3 (MW 115.11) .
  • Hydrochloride : C4_4H7_7FN3_3·HCl (MW 151.58) .
    Cross-validate using analytical techniques (HPLC, HRMS) and consult peer-reviewed syntheses over supplier data .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound for scale-up in academic labs?

  • Methodological Answer :

  • Flow chemistry : Reduces reaction time and improves yield consistency.
  • Catalysis : Use Pd/C or Ni catalysts for deprotection steps.
  • In-line analytics : FTIR monitors reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.